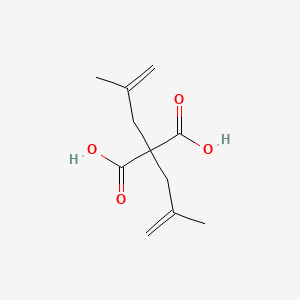
2,2-Bis(2-methylprop-2-enyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(2-methylprop-2-enyl)propanedioic acid is an organic compound with the molecular formula C11H18O4 It is a derivative of propanedioic acid, featuring two 2-methylprop-2-enyl groups attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-methylprop-2-enyl)propanedioic acid typically involves the reaction of propanedioic acid with 2-methylprop-2-enyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the propanedioic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(2-methylprop-2-enyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the 2-methylprop-2-enyl groups to single bonds, forming saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-Bis(2-methylprop-2-enyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(2-methylprop-2-enyl)propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Propanedioic acid, oxo-, bis(2-methylpropyl) ester
- Propanedioic acid, 2-propenyl-, diethyl ester
- Propanoic acid, 2-methyl-, 2-propenyl ester
Uniqueness
2,2-Bis(2-methylprop-2-enyl)propanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2,2-bis(2-methylprop-2-enyl)propanedioic acid |
InChI |
InChI=1S/C11H16O4/c1-7(2)5-11(9(12)13,10(14)15)6-8(3)4/h1,3,5-6H2,2,4H3,(H,12,13)(H,14,15) |
Clave InChI |
KRTMBVXQUHKDLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(CC(=C)C)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



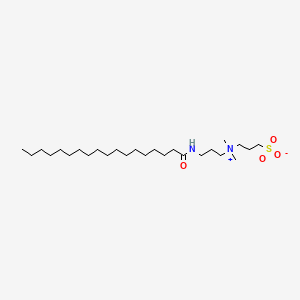
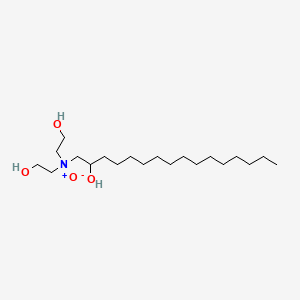
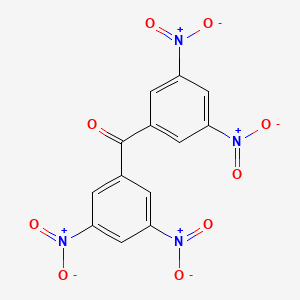
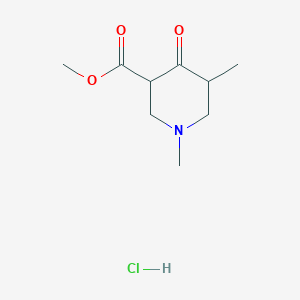
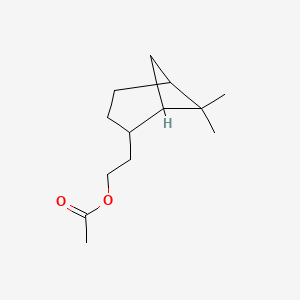
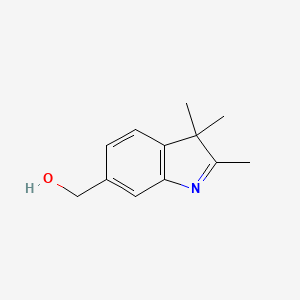
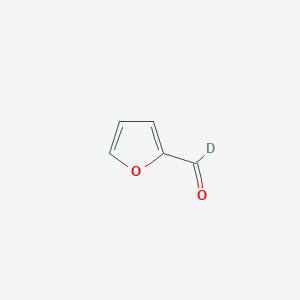
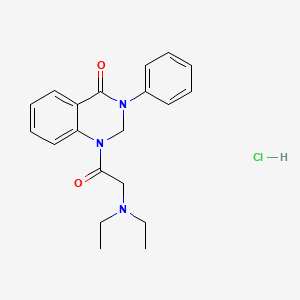
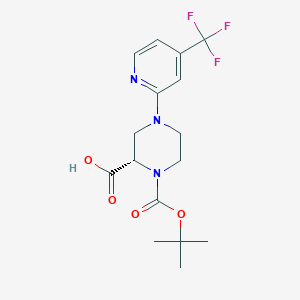
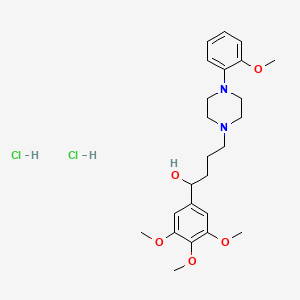
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
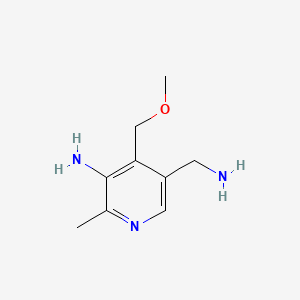
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
